A Senior Application Scientist's Technical Guide to 4-Borono-3-methylbenzoic Acid
A Senior Application Scientist's Technical Guide to 4-Borono-3-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
4-Borono-3-methylbenzoic acid (CAS No: 158429-66-4) is a specialized bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a boronic acid moiety on a substituted benzene ring, makes it a highly valuable and versatile building block. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][2] The carboxylic acid provides a reactive handle for amide bond formation, esterification, or other derivatizations. This dual functionality allows for the strategic and sequential construction of complex molecular architectures, a critical advantage in the synthesis of novel pharmaceutical agents and functional materials.[3][4] This guide provides an in-depth overview of its core physical properties, analytical characterization, practical applications, and essential handling protocols.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. Understanding these parameters is the first step in its effective application. The properties of 4-Borono-3-methylbenzoic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 158429-66-4 | [5] |
| Molecular Formula | C₈H₉BO₄ | [5] |
| Molecular Weight | 179.97 g/mol | [5] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥98% | [5] |
| Synonyms | (2-Methyl-4-carboxyphenyl)boronic acid; 4-(dihydroxyboranyl)-3-methylbenzoic acid | [5] |
The presence of both a hydrophilic carboxylic acid and a boronic acid group, which can form hydrogen bonds, suggests moderate solubility in polar organic solvents and limited solubility in nonpolar solvents. The solid form is characteristic of many substituted benzoic acids and boronic acids, resulting from strong intermolecular forces such as hydrogen bonding and pi-stacking in the crystal lattice.
Section 2: Spectroscopic and Analytical Characterization
Verifying the identity and purity of 4-Borono-3-methylbenzoic acid is critical before its use in synthesis. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. The expected spectrum for this compound in a solvent like DMSO-d₆ would feature:
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A singlet for the methyl (CH₃) protons, typically in the 2.3-2.6 ppm range.
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Three distinct signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons on the benzene ring.
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A very broad singlet for the carboxylic acid proton (-COOH), often above 12 ppm.
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A broad singlet corresponding to the two protons of the boronic acid [-B(OH)₂], which may exchange with water in the solvent.
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-
¹³C NMR: The carbon NMR would show eight distinct signals: one for the methyl carbon, six for the aromatic carbons (including the carbon bearing the boronic acid), and one for the carbonyl carbon of the carboxylic acid.
High-Performance Liquid Chromatography (HPLC): Purity analysis is routinely performed using reverse-phase HPLC. A C18 column with a mobile phase consisting of an acetonitrile and water gradient, often with an acid modifier like formic or phosphoric acid, provides excellent separation and quantification of the main component and any potential impurities.[6]
Section 3: Experimental Protocols for Property Determination
Trustworthy data is built on robust experimental design. The following protocols outline standard procedures for characterizing key physical properties.
Protocol 1: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.
Methodology:
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Sample Preparation: Ensure the 4-Borono-3-methylbenzoic acid sample is completely dry by placing it under a high vacuum for several hours. Finely crush the solid into a powder.
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Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to approximately 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
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Causality: A slow heating rate near the melting point is critical for accuracy. It allows sufficient time for heat to transfer from the heating block to the sample, preventing a lag that would result in an artificially high and broad melting range.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 5: Stability, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity and reactivity of boronic acids.
Stability and Storage: 4-Borono-3-methylbenzoic acid, like many boronic acids, is susceptible to dehydration to form cyclic anhydrides (boroxines). This process is often reversible upon exposure to water but can affect reactivity and stoichiometry.
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Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent both oxidation and dehydration.
Safety and Handling: While specific toxicity data is limited, compounds of this class should be handled with care. The related compound, 4-bromo-3-methylbenzoic acid, is classified as an irritant. [8][9]* GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a fume hood to avoid inhalation. * Handling: Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
4-Borono-3-methylbenzoic acid is a strategically important synthetic intermediate whose value is defined by its bifunctional nature. Its well-defined physical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its characteristics, from its melting point to its catalytic application, enables researchers to leverage its full potential in the rational design and synthesis of complex, high-value molecules.
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Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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A recyclable supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. Royal Society of Chemistry. [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. National Center for Biotechnology Information. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
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Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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4-Bromo-3-methylbenzoic acid - SIELC Technologies. SIELC Technologies. [Link]
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